molecular formula C21H24O4 B11154959 1,3-dibutoxy-6H-benzo[c]chromen-6-one

1,3-dibutoxy-6H-benzo[c]chromen-6-one

Cat. No.: B11154959
M. Wt: 340.4 g/mol
InChI Key: CTNDFXFLXFYHNQ-UHFFFAOYSA-N
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Description

1,3-Dibutoxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H24O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibutoxy-6H-benzo[c]chromen-6-one typically involves the alkylation of 6H-benzo[c]chromen-6-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

6H-benzo[c]chromen-6-one+Butyl BromideK2CO3,DMF,RefluxThis compound\text{6H-benzo[c]chromen-6-one} + \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 6H-benzo[c]chromen-6-one+Butyl BromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dibutoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II (PDE2). By inhibiting PDE2, the compound can modulate intracellular signaling pathways, leading to various biological effects . The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibutoxy-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of butoxy groups at positions 1 and 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

1,3-dibutoxybenzo[c]chromen-6-one

InChI

InChI=1S/C21H24O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h7-10,13-14H,3-6,11-12H2,1-2H3

InChI Key

CTNDFXFLXFYHNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCCCC

Origin of Product

United States

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